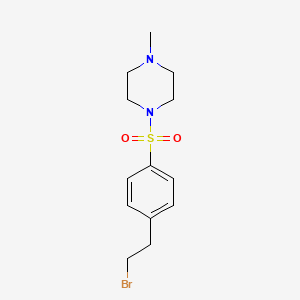
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a sulfonyl group and a bromoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Formation of the Bromoethyl Intermediate: The starting material, 4-(2-bromoethyl)benzenesulfonyl chloride, is prepared by reacting 4-(2-bromoethyl)benzenesulfonyl chloride with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Applications De Recherche Scientifique
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting signaling pathways and cellular processes.
Biochemical Studies: It can interact with proteins or nucleic acids, altering their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-(2-Chloroethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Iodoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Fluoroethyl)phenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromoethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens.
Propriétés
Formule moléculaire |
C13H19BrN2O2S |
|---|---|
Poids moléculaire |
347.27 g/mol |
Nom IUPAC |
1-[4-(2-bromoethyl)phenyl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15-8-10-16(11-9-15)19(17,18)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11H2,1H3 |
Clé InChI |
NWRAUEHXNPLZEV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)
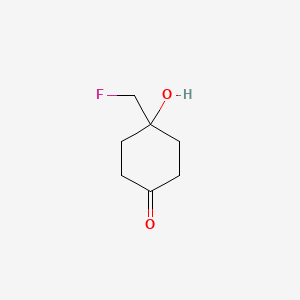
![oxalic acid;[(2S)-1,4-oxazepan-2-yl]methanol](/img/structure/B13906777.png)
![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)
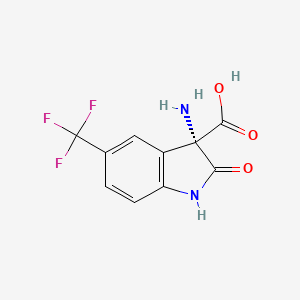
![1-(5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-3-(2-methyl-7-morpholinothiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B13906786.png)
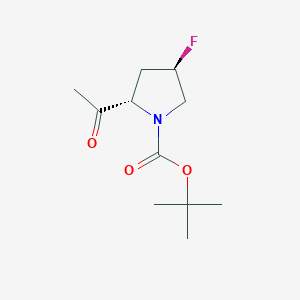
![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)



![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)
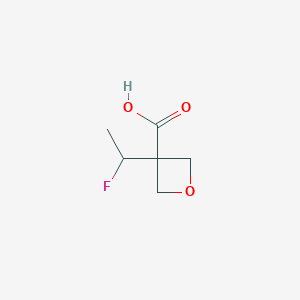
![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)
